

# Application Notes: Reconstitution and Handling of Lyophilized Enfuvirtide for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Product Information**

**Enfuvirtide** (sold under the brand name Fuzeon) is a potent antiretroviral drug belonging to the fusion inhibitor class.[1] It is a 36-amino acid synthetic peptide designed for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection, particularly in cases of resistance to other antiretroviral therapies.[2][3] The lyophilized powder is a white to off-white amorphous solid.[4]

1.1 Mechanism of Action **Enfuvirtide**'s mechanism of action is extracellular, targeting a critical step in the HIV-1 lifecycle: the fusion of the virus with a host cell.[2][5] HIV-1 entry into a host CD4+ cell is mediated by the viral glycoprotein gp120 binding to the CD4 receptor, followed by a conformational change in the transmembrane glycoprotein gp41.[1][6] This change is essential for the fusion of the viral and cellular membranes. **Enfuvirtide** mimics a component of gp41 (the HR2 domain) and binds to another region (the HR1 domain), which blocks this conformational change.[5][7] By disrupting the formation of the six-helix bundle structure required for membrane fusion, **Enfuvirtide** effectively prevents the viral capsid from entering the host cell.[1][2][6]

## Storage and Stability

Proper storage is critical to maintain the integrity and activity of **Enfuvirtide**.



- Lyophilized Powder: Vials of lyophilized Enfuvirtide should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[8]
- Reconstituted Solution: Once reconstituted, the solution should be stored in the original vial under refrigeration at 2°C to 8°C (36°F to 46°F) and must be used within 24 hours.[4][8][9] [10] It is imperative not to freeze the reconstituted solution, as this can alter its physical and chemical properties.[8] If the reconstituted solution is refrigerated, it should be allowed to warm to room temperature before use.[8][11]

## **Quantitative Data Summary**

The following table summarizes key quantitative parameters for **Enfuvirtide**, which are essential for experimental design and data interpretation.



| Value                                                               | Notes                                                                                                                                                                                                   | Citation(s)                                                                                                                                                                                                                                                                                                                                                                              |
|---------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                                                                     |                                                                                                                                                                                                         |                                                                                                                                                                                                                                                                                                                                                                                          |
| ~4492 g/mol                                                         | Computed by PubChem.                                                                                                                                                                                    | [4]                                                                                                                                                                                                                                                                                                                                                                                      |
| White to off-white amorphous solid                                  | [4]                                                                                                                                                                                                     |                                                                                                                                                                                                                                                                                                                                                                                          |
|                                                                     |                                                                                                                                                                                                         | _                                                                                                                                                                                                                                                                                                                                                                                        |
| Negligible                                                          | [4]                                                                                                                                                                                                     | _                                                                                                                                                                                                                                                                                                                                                                                        |
| 85-142 mg/100 mL                                                    | [4]                                                                                                                                                                                                     | _                                                                                                                                                                                                                                                                                                                                                                                        |
| ≥3 mg/mL                                                            | Site-specific conjugation with polyethylene glycol (PEG) significantly improves aqueous solubility.                                                                                                     | [12][13]                                                                                                                                                                                                                                                                                                                                                                                 |
| Data primarily from human studies following subcutaneous injection. |                                                                                                                                                                                                         |                                                                                                                                                                                                                                                                                                                                                                                          |
| ~2 to 3.8 hours                                                     | [3][6][14]                                                                                                                                                                                              |                                                                                                                                                                                                                                                                                                                                                                                          |
| ~84.3%                                                              | [4]                                                                                                                                                                                                     | _                                                                                                                                                                                                                                                                                                                                                                                        |
| 4.59 ± 1.5 μg/mL                                                    | Following a single 90 mg subcutaneous injection.                                                                                                                                                        | [2][4]                                                                                                                                                                                                                                                                                                                                                                                   |
| ~8 hours (median)                                                   | Range of 3 to 12 hours.                                                                                                                                                                                 | [4]                                                                                                                                                                                                                                                                                                                                                                                      |
|                                                                     |                                                                                                                                                                                                         |                                                                                                                                                                                                                                                                                                                                                                                          |
|                                                                     | ~4492 g/mol  White to off-white amorphous solid  Negligible  85-142 mg/100 mL  ≥3 mg/mL  Data primarily from human studies following subcutaneous injection.  ~2 to 3.8 hours  ~84.3%  4.59 ± 1.5 μg/mL | -4492 g/mol  -4492 g/mol  White to off-white amorphous solid  Negligible [4]  85-142 mg/100 mL [4]  Site-specific conjugation with polyethylene glycol (PEG) significantly improves aqueous solubility.  Data primarily from human studies following subcutaneous injection.  -2 to 3.8 hours [3][6][14]  -84.3% [4]  Following a single 90 mg subcutaneous injection.  Range of 3 to 12 |



| 50% Inhibitory Conc. (IC50) | 1.7 ng/mL | In T cell lines.                        | [6]  |
|-----------------------------|-----------|-----------------------------------------|------|
| 50% Effective Conc. (EC50)  | 6–91 nM   | Against various primary HIV-1 isolates. | [12] |

# Experimental Protocols Protocol 1: Reconstitution of Lyophilized Enfuvirtide

This protocol details the standard procedure for reconstituting lyophilized **Enfuvirtide** for use in laboratory experiments. The process may take up to 45 minutes to ensure complete dissolution.[8][11]

#### Materials:

- Vial of lyophilized **Enfuvirtide** (e.g., 108 mg)[15]
- Sterile Water for Injection (provided with commercial kits)[11][15]
- Sterile syringes and needles
- · Alcohol wipes
- · Vortex mixer (optional, for gentle mixing) or roller

#### Procedure:

- Preparation: Allow the vial of lyophilized Enfuvirtide and the Sterile Water for Injection to equilibrate to room temperature.[11]
- Inspection: Before reconstitution, gently tap the vial to ensure all the lyophilized powder is collected at the bottom.[16]
- Diluent Addition: Using a sterile syringe, draw 1.1 mL of Sterile Water for Injection. This
  volume is specified for a 108 mg vial to yield a final concentration of 90 mg/mL.[10][15]



- Reconstitution: Insert the needle into the Enfuvirtide vial and slowly inject the sterile water,
   directing the stream against the side of the vial to avoid foaming.[10]
- Dissolution: To dissolve the powder, gently tap the vial with a fingertip for about 10 seconds and then gently roll the vial between the palms of your hands.[10][11] Crucially, do not shake the vial vigorously, as this can cause foaming and potential denaturation of the peptide.[11]
   [16]
- Incubation: Allow the vial to stand at room temperature until the powder is completely dissolved. This may take up to 45 minutes.[8][15] The solution will be viscous.
- Final Inspection: Before use, visually inspect the solution. It should be clear, colorless, and free of any bubbles or particulate matter.[8][10][11] If particles are present, do not use the solution.
- Use and Storage: Use the reconstituted solution immediately for your experiment. If not used immediately, store the vial in the refrigerator (2°C to 8°C) and use within 24 hours.[10]

# Protocol 2: General Protocol for an In Vitro HIV-1 Entry Inhibition Assay

This protocol provides a conceptual framework for evaluating the anti-HIV-1 activity of reconstituted **Enfuvirtide** using a cell-based viral entry assay.

#### Materials:

- Reconstituted Enfuvirtide solution (see Protocol 1)
- CD4+ T-cell line (e.g., CEM, TZM-bl)[3][12]
- HIV-1 laboratory strain (e.g., HIV-1 IIIB/LAI)[3]
- Complete cell culture medium
- Assay plates (e.g., 96-well)



Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase substrate for TZM-bl cells)

#### Procedure:

- Cell Plating: Seed the CD4+ T-cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in a CO<sub>2</sub> incubator.
- Compound Preparation: Prepare a serial dilution of the reconstituted Enfuvirtide in complete
  cell culture medium to achieve the desired final concentrations for testing.
- Treatment: Add the diluted **Enfuvirtide** solutions to the appropriate wells of the cell plate. Include a "no-drug" control (cells + virus only) and a "no-virus" control (cells only).
- Infection: Add a pre-titered amount of the HIV-1 virus stock to all wells except the "no-virus" control.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> atmosphere for a period suitable for the specific virus and cell line (typically 48-72 hours).
- Quantification of Viral Replication: After incubation, quantify the extent of HIV-1 infection.
  - For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity,
     which is proportional to viral entry and gene expression.
  - For other cell lines, the concentration of the HIV-1 p24 antigen in the culture supernatant can be measured using an ELISA kit.
- Data Analysis: Calculate the percentage of inhibition for each **Enfuvirtide** concentration relative to the "no-drug" control. Plot the results on a dose-response curve to determine the 50% effective concentration (EC<sub>50</sub>).

### **Visualizations**

## **Enfuvirtide Reconstitution and Handling Workflow**





Click to download full resolution via product page

Caption: Workflow for **Enfuvirtide** reconstitution and handling.



## Mechanism of Action: Enfuvirtide Inhibition of HIV-1 Fusion



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Enfuvirtide Wikipedia [en.wikipedia.org]
- 2. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enfuvirtide | C204H301N51O64 | CID 16130199 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 6. Enfuvirtide | Oncohema Key [oncohemakey.com]
- 7. Enfuvirtide Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Frequently Asked Questions | FUZEON® (enfuvirtide) [fuzeon.com]
- 9. hivclinic.ca [hivclinic.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Enfuvirtide (subcutaneous route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 12. Enfuvirtide-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Archived Drugs: Enfuvirtide (T-20, Fuzeon) | NIH [clinicalinfo.hiv.gov]
- 16. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes: Reconstitution and Handling of Lyophilized Enfuvirtide for Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549319#reconstitution-and-handling-of-lyophilized-enfuvirtide-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com